molecular formula C16H14FNO2 B14813536 (2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14813536
M. Wt: 271.29 g/mol
InChI Key: IXNIKROVFGFHOY-NYYWCZLTSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a fluorophenyl group and a methoxyphenyl group attached to the prop-2-enamide backbone, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxyaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired enamide. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amides.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated amides.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-(4-methoxyphenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14FNO2/c1-20-15-9-7-14(8-10-15)18-16(19)11-4-12-2-5-13(17)6-3-12/h2-11H,1H3,(H,18,19)/b11-4+

InChI Key

IXNIKROVFGFHOY-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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